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molecular formula C10H16N2S B1286173 1-(Thiophen-2-ylmethyl)piperidin-4-amine CAS No. 82378-85-6

1-(Thiophen-2-ylmethyl)piperidin-4-amine

Cat. No. B1286173
M. Wt: 196.31 g/mol
InChI Key: NQQVCDIEQDMPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053615

Procedure details

N-(2-Thienylmethyl)-4-piperidone is reacted with hydroxylamine, followed by nickel, aluminium alloy in 30% sodium hydroxide solution, in a similar manner to that described in Example 19 to give 4-amino-N-(2-thienylmethyl)piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][N:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1.[NH2:14]O.[Al]>[OH-].[Na+].[Ni]>[NH2:14][CH:10]1[CH2:11][CH2:12][N:7]([CH2:6][C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[CH2:8][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CN1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(CC1)CC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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